safety data sheet (SDS) for Benzyl N-(oxan-3-yl)carbamate handling
safety data sheet (SDS) for Benzyl N-(oxan-3-yl)carbamate handling
Technical Stewardship Guide: Benzyl N-(oxan-3-yl)carbamate
Part 1: Executive Summary & Chemical Identity
Strategic Context: Benzyl N-(oxan-3-yl)carbamate (also known as Cbz-3-aminotetrahydropyran) is a critical intermediate in the synthesis of peptidomimetics and small-molecule inhibitors.[1] It features a tetrahydropyran (oxane) ring—a common bioisostere for morpholine or cyclohexane—protected by a benzyloxycarbonyl (Cbz) group.
While specific toxicological data for this exact isomer is limited in public registries, this guide utilizes Structure-Activity Relationship (SAR) analysis based on the constituent moieties: the Benzyl carbamate functionality (known irritant/sensitizer) and the Tetrahydropyran ring (solvent-like properties, potential peroxide former).[2][1]
Chemical Identification Table
| Property | Specification |
| Chemical Name | Benzyl N-(oxan-3-yl)carbamate |
| IUPAC Name | Benzyl (tetrahydro-2H-pyran-3-yl)carbamate |
| Synonyms | Cbz-3-aminotetrahydropyran; Carbamic acid, (tetrahydro-2H-pyran-3-yl)-, phenylmethyl ester |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Physical State | White to off-white solid (Predicted MP: 85–95 °C based on analogs) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poorly soluble in water.[1][3][4] |
| Analogous CAS | 621-84-1 (Benzyl carbamate); 38041-19-9 (4-Aminotetrahydropyran) |
Part 2: Hazard Identification (GHS Classification)
Authoritative Assessment: Based on the functional group analysis of the carbamate linker and the alkyl-ether ring, the following GHS classifications are inferred. This conservative assessment prioritizes researcher safety.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism of Action |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation. | Lipophilic carbamate moiety penetrates stratum corneum; potential for defatting. |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation. | Mechanical abrasion (solid) + chemical irritation of mucous membranes. |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. | Inhalation of dust/fines triggers mucosal inflammation. |
| Sensitization (Skin) | Cat.[1] 1B (Precautionary) | H317: May cause an allergic skin reaction. | Carbamates are structural alerts for protein haptenization (sensitization). |
Part 3: Self-Validating Handling Protocol
The "Three-Gate" Safety System This protocol is designed to be self-validating .[2][1] You cannot proceed to the next step until the "Gate Condition" is actively verified.[2]
Gate 1: Engineering Control Verification
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Requirement: Handle exclusively in a certified Chemical Fume Hood.[2]
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Validation Step: Verify hood face velocity is 0.4–0.6 m/s (80–120 fpm) using the built-in monitor or a handheld anemometer.[2][1]
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Stop Condition: If the sash alarm sounds or the flow indicator is in the "Red Zone," STOP .[2] Do not open the chemical container.
Gate 2: PPE Integrity Check[1][2]
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Requirement: Nitrile gloves (minimum 0.11 mm thickness). For operations >15 mins or involving solvents (DCM/DMF), use Double Gloving .[2]
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Validation Step: "Balloon Test" – Inflate the gloves with air and seal the cuff to check for micro-perforations before donning.[2]
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Stop Condition: If a glove deflates, discard and select a new pair.
Gate 3: Process Containment
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Requirement: Weighing must be done in a closed balance enclosure or using the "sub-sampling" method inside the hood.
-
Validation Step: Ensure the balance is stable and no draft is disturbing the powder.[2]
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Stop Condition: If visible dust is generated during transfer, pause and switch to a static-dissipative weighing funnel or anti-static gun.
Visual Workflow: Safe Handling Logic
Figure 1: The "Three-Gate" Self-Validating Handling Protocol ensures engineering and PPE controls are functional before exposure occurs.
Part 4: Storage & Stability (Causality-Driven)
1. Hydrolytic Stability:
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Mechanism: The carbamate linkage (-NH-CO-O-) is generally stable to neutral aqueous conditions but susceptible to hydrolysis under strongly acidic or basic conditions, or at elevated temperatures.[2][1]
-
Protocol: Store in a tightly sealed container to prevent moisture ingress, which could facilitate slow hydrolysis over months, releasing benzyl alcohol and the free amine (3-aminotetrahydropyran ).[2]
2. Oxidation Potential (The Ether Ring):
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Mechanism: The tetrahydropyran ring contains an ether oxygen alpha to a secondary carbon.[2] While less prone to peroxide formation than tetrahydrofuran (THF), autoxidation is chemically possible upon prolonged exposure to air and light.[2]
-
Protocol: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C . Protect from light.
3. Shelf Life:
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Standard: 24 months if stored at 2–8 °C under inert gas.[2]
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Re-test: Check 1H-NMR for the appearance of benzyl alcohol peaks (approx. 4.6 ppm, singlet) or aldehyde protons (9-10 ppm) indicating oxidation.[1]
Part 5: Emergency Response & Decomposition
Decomposition Pathways: In a fire or thermal decomposition event, the molecule breaks down into toxic constituents.[2] Understanding this pathway dictates the emergency response.
-
Thermal Decomposition Products:
Visual Workflow: Decomposition Chemistry
Figure 2: Primary decomposition pathway under thermal or acidic stress.[1]
Emergency Procedures:
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Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Mechanism: Dilution of the irritant and removal of solid particulates.[2]
-
Skin Contact: Wash with soap and water.[2] Do not use solvents (ethanol/acetone) as they may enhance skin absorption of the carbamate.[2]
-
Spill Cleanup:
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl carbamate (CAS 621-84-1).[1] Retrieved from [Link][1]
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European Chemicals Agency (ECHA). C&L Inventory: Carbamate esters hazard classification.[2] Retrieved from [Link][1]
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Organic Chemistry Portal. Protecting Groups: Carbamates (Cbz). Retrieved from [Link][1]
Figure 1. Structure of Benzyl N-(oxan-3-yl)carbamate with proton numbering for NMR assignment.
